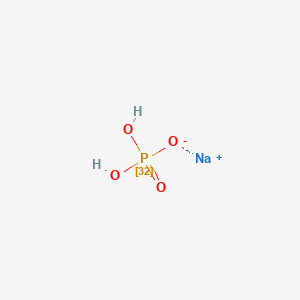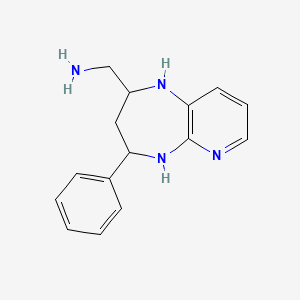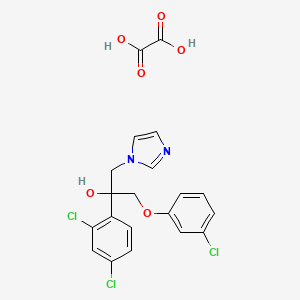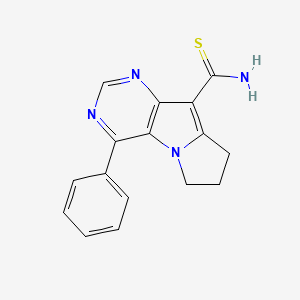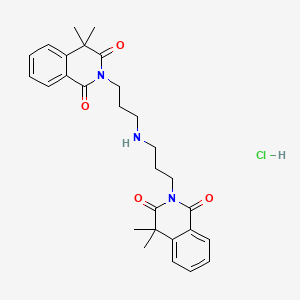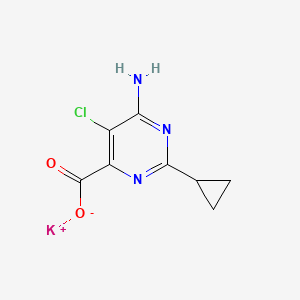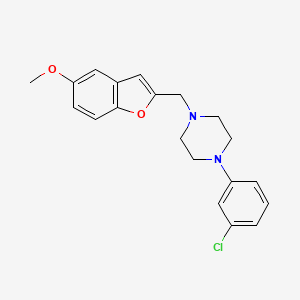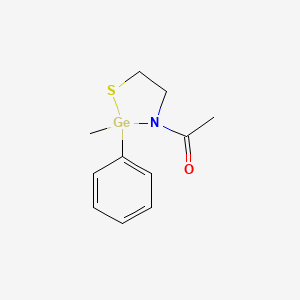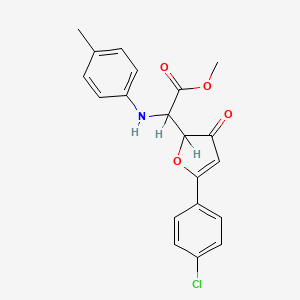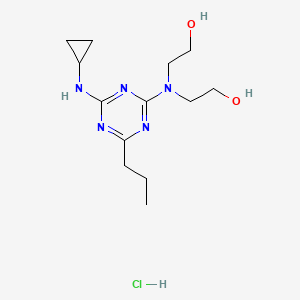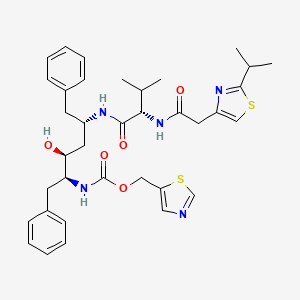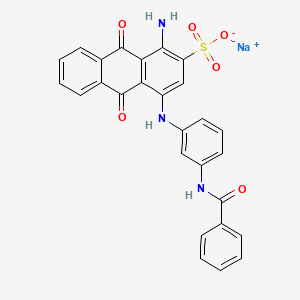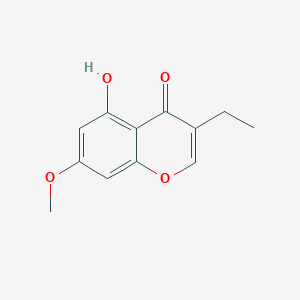
Sphaeranthanolide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Sphaeranthanolide can be extracted from the flowers of Sphaeranthus indicus using various solvents such as methanol, ethyl acetate, and hexane . The extraction process involves drying the plant material, followed by solvent extraction and purification through chromatographic techniques .
Industrial Production Methods
Industrial production of this compound primarily relies on the large-scale cultivation of Sphaeranthus indicus and subsequent extraction using optimized solvent systems . The process involves steam distillation to obtain essential oils, followed by further purification to isolate this compound .
Analyse Des Réactions Chimiques
Types of Reactions
Sphaeranthanolide undergoes various chemical reactions, including:
Substitution: In substitution reactions, one functional group in the molecule is replaced by another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles like halides, amines, and electrophiles such as alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or alkanes .
Applications De Recherche Scientifique
Mécanisme D'action
Sphaeranthanolide exerts its effects through various molecular targets and pathways:
Immunomodulation: Enhances the activity of macrophages and lymphocytes, leading to increased antibody production and immune response.
Antioxidant Activity: Scavenges free radicals and reduces oxidative stress by donating electrons to reactive oxygen species.
Anti-inflammatory Effects: Inhibits the production of pro-inflammatory cytokines and enzymes, thereby reducing inflammation.
Comparaison Avec Des Composés Similaires
Sphaeranthanolide is unique compared to other sesquiterpene lactones due to its specific glycoside structure and bioactivity . Similar compounds include:
Eudesmanolide: Another sesquiterpene lactone with similar immunomodulatory properties.
Cryptomeridiol: Exhibits antioxidant and anti-inflammatory activities.
Frullanolide: Known for its anticancer and anti-inflammatory effects.
These compounds share some pharmacological properties with this compound but differ in their molecular structures and specific bioactivities .
Propriétés
Numéro CAS |
129885-23-0 |
|---|---|
Formule moléculaire |
C21H32O9 |
Poids moléculaire |
428.5 g/mol |
Nom IUPAC |
(3R,3aR,5aR,8R,9bS)-3a-hydroxy-3,5a,9-trimethyl-8-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5,6,7,8,9b-hexahydro-3H-benzo[g][1]benzofuran-2-one |
InChI |
InChI=1S/C21H32O9/c1-9-11(28-19-16(25)15(24)14(23)12(8-22)29-19)4-5-20(3)6-7-21(27)10(2)18(26)30-17(21)13(9)20/h10-12,14-17,19,22-25,27H,4-8H2,1-3H3/t10-,11+,12+,14+,15-,16+,17-,19+,20+,21+/m0/s1 |
Clé InChI |
XJIHHYMEBKDQFZ-RQXOCINCSA-N |
SMILES isomérique |
C[C@H]1C(=O)O[C@@H]2[C@]1(CC[C@@]3(C2=C([C@@H](CC3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)C)C)O |
SMILES canonique |
CC1C(=O)OC2C1(CCC3(C2=C(C(CC3)OC4C(C(C(C(O4)CO)O)O)O)C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


